N-(3-Fluorophenyl)pivalamide

説明

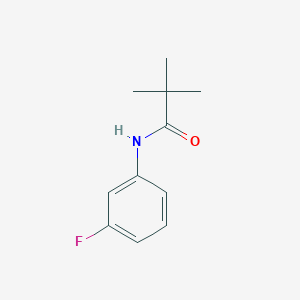

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(3-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTPRGMDSOTCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378973 | |

| Record name | N-(3-Fluorophenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-17-2 | |

| Record name | N-(3-Fluorophenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Fluorophenyl Pivalamide

Established Synthetic Routes to N-(3-Fluorophenyl)pivalamide

The synthesis of this compound can be achieved through several reliable methods, with amide bond formation via acylation being the most direct approach. An alternative strategy involves the transformation of thiourea-based precursors.

Amide Bond Formation via Acylation Reactions

The most common and straightforward synthesis of this compound is achieved through the acylation of 3-fluoroaniline (B1664137) with pivaloyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the robust amide bond that characterizes the target molecule. The process is typically conducted in an anhydrous solvent to prevent the hydrolysis of the highly reactive pivaloyl chloride. A base, such as triethylamine (B128534) or pyridine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction towards completion.

The general reaction scheme is as follows: 3-Fluoroaniline + Pivaloyl Chloride → this compound + HCl

Below is a table detailing the components of this synthetic route.

Table 1: Reactants and Conditions for Acylation| Role | Compound Name | Key Features |

|---|---|---|

| Nucleophile | 3-Fluoroaniline | Provides the amine group for amide bond formation. |

| Acylating Agent | Pivaloyl Chloride | A source of the pivaloyl group, highly reactive. |

| Base | Triethylamine | Acts as an acid scavenger. |

| Solvent | Anhydrous Dichloromethane or THF | Prevents hydrolysis of the acyl chloride. |

Derivatization from Precursor Thiourea Compounds

Acyl thioureas serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds and other derivatives. nih.govfrontiersin.org While not a direct route to this compound itself, the synthesis of a related precursor, an N-acylthiourea, demonstrates a key synthetic strategy. This method involves the initial reaction of an acyl chloride, such as pivaloyl chloride, with a thiocyanate (B1210189) salt, like potassium thiocyanate, to generate a pivaloyl isothiocyanate intermediate in situ. nih.govresearchgate.net

This highly reactive isothiocyanate is not isolated but is immediately treated with an appropriate amine, in this case, 3-fluoroaniline, to yield the corresponding N-(pivaloyl)thiourea derivative. nih.gov These acylthiourea compounds are valuable starting materials due to the presence of two acidic protons and both carbonyl and thiocarbonyl groups, which allows for subsequent cyclization and derivatization reactions. nih.govfrontiersin.org

Table 2: General Synthesis of N-Acylthiourea Precursors

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Pivaloyl chloride, Potassium thiocyanate | Pivaloyl isothiocyanate | Formation of the reactive isothiocyanate. nih.gov |

| 2 | Pivaloyl isothiocyanate, 3-Fluoroaniline | N-(3-Fluorophenyl)-N'-pivaloylthiourea | Formation of the acylthiourea precursor. nih.gov |

Synthesis of this compound Derivatives and Analogs

The core structure of this compound serves as a scaffold for creating diverse chemical libraries and related heterocyclic systems through various synthetic modifications.

Strategies for Structural Diversification and Library Generation

The generation of a library of analogs based on the this compound scaffold is a key strategy in fields like drug discovery for exploring structure-activity relationships. nih.gov Diversification can be achieved through several methods:

Modification of the Phenyl Ring: Starting with a differently substituted aniline (B41778) allows for variation at the phenyl moiety. For instance, using a bromo-substituted aniline derivative, such as N-(2,5-dibromophenyl)acetamide, enables subsequent palladium-catalyzed cross-coupling reactions like the Suzuki coupling. researchgate.net This allows for the introduction of a wide variety of aryl or alkyl groups onto the phenyl ring, creating a diverse library of compounds from a single intermediate. researchgate.net

Privileged Scaffolds: Another advanced strategy involves attaching the DNA-tagged amide to a "privileged scaffold," such as a di- or tri-chlorinated pyrimidine (B1678525). nih.gov The remaining chlorine atoms on the pyrimidine ring can then be substituted with a large library of amines or other nucleophiles, rapidly generating a vast and diverse collection of molecules. nih.gov

Altering the Acyl Group: While the pivaloyl group offers specific steric properties, replacing pivaloyl chloride with other acylating agents can systematically vary the steric and electronic nature of the amide.

Cyclization Reactions in the Synthesis of Related Heterocyclic Scaffolds

The amide functionality and the phenyl ring in this compound and its derivatives can participate in cyclization reactions to form various heterocyclic systems, which are of great interest in medicinal chemistry.

For example, N-fluorophenyl substituted β-alanines, which can be considered analogs of the parent compound, can undergo cyclization to produce dihydropyrimidinones or pyrrolidinones. researchgate.net Furthermore, derivatives of this compound can be designed to incorporate functionalities that facilitate intramolecular cyclization. Palladium-catalyzed cyclization of amides containing an allene (B1206475) group, for instance, can lead to the formation of nitrogen-containing heterocycles like 2,3-dihydropyrroles and 1,2,5,6-tetrahydropyridines. nih.gov Gold nanoparticle-catalyzed reactions have also been shown to effectively cyclize skipped diynones in the presence of an amine source to yield N-substituted-4-pyridones, a reaction pathway applicable to appropriately functionalized amide derivatives. organic-chemistry.org

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, sustainability, and scope of amide bond formation for producing this compound.

Catalytic Direct Amidation: To circumvent the use of stoichiometric activating agents and the production of waste, catalytic direct amidation methods have been developed. Boronic acid catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have shown high activity in forming amide bonds directly from carboxylic acids and amines at room temperature. organic-chemistry.org

Advanced Coupling Reagents: While traditional coupling agents are effective, newer reagents offer milder conditions and reduced side reactions like epimerization. Propylphosphonic anhydride (B1165640) (T3P®) is a robust reagent that facilitates the coupling of various acids and amines, including less nucleophilic anilines, with high yields and low racemization. organic-chemistry.org

Green Chemistry Approaches: There is a significant push to replace hazardous organic solvents. Recent research has demonstrated that amide bond formation can be performed efficiently in water. nsf.gov The use of surfactants like TPGS-750-M can create nanomicelles in water, which act as microreactors, accelerating the reaction between the amine and an activated carboxylic acid. Pivaloyl chloride itself has been used as an activating agent in such aqueous systems, highlighting a greener path for the synthesis of pivalamides. nsf.gov

Exploration of Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. europa.eu While specific literature on the continuous flow synthesis of this compound is not abundant, the general principles of continuous amidation are well-established and can be applied to its production. The reaction would typically involve the continuous feeding of 3-fluoroaniline and pivaloyl chloride or a related activated pivalic acid derivative into a heated reactor coil or a microreactor. researchgate.net

The use of a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and purity. For instance, a one-pot protocol for the synthesis of N-aryl amides from nitroarenes has been developed, which could be adapted to a continuous flow process. nih.gov This method involves the reduction of a nitroarene in the presence of an acylating agent, a process that benefits from the enhanced safety of flow chemistry, especially when handling hazardous reagents like trichlorosilane. nih.gov

Table 1: Representative Conditions for Continuous Flow Amidation of Aryl Amines

| Entry | Aryl Amine | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Residence Time | Yield (%) |

| 1 | Aniline | Benzoic Anhydride | Trichlorosilane, Triethylamine | Acetonitrile | 60 | 20 min | 85 |

| 2 | 4-Chloroaniline | Acetic Anhydride | Trichlorosilane, Triethylamine | Acetonitrile | 25 | 24 h (in one-pot batch) | 85 |

| 3 | 3-Fluoroaniline (proposed) | Pivaloyl Chloride | - | Toluene | 80-120 | 10-30 min | >90 (expected) |

Note: Data for entries 1 and 2 are based on similar N-aryl amide syntheses. nih.gov Data for entry 3 is a projection based on typical continuous flow amidation reactions.

Applications of Automated Synthesis Systems

Automated synthesis systems, including parallel synthesis platforms, offer a high-throughput approach to the preparation and screening of compound libraries. analis.comnih.gov These systems can be employed for the synthesis of a range of N-aryl amides, including this compound, by systematically varying starting materials and reaction conditions. nih.govnih.gov An automated platform could perform the parallel synthesis of various substituted N-phenylpivalamides to explore structure-activity relationships in a drug discovery context.

The synthesis would typically be carried out in a multi-well plate format, where each well serves as an individual reactor. nih.gov Reagents such as different substituted anilines and acyl chlorides would be dispensed robotically, followed by automated heating, stirring, and work-up procedures. This approach significantly accelerates the discovery process by enabling the rapid generation of a large number of compounds. nih.gov

Table 2: Representative Parallel Synthesis of N-Aryl Amides

| Entry | Amine | Acylating Agent | Coupling Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 4-Methoxyaniline | Pivaloyl Chloride | - | Dichloromethane | Room Temp | 16 | 92 |

| 2 | 3-Chloroaniline | Pivaloyl Chloride | - | Dichloromethane | Room Temp | 16 | 88 |

| 3 | 3-Fluoroaniline | Pivaloyl Chloride | - | Dichloromethane | Room Temp | 16 | 90 (expected) |

Note: Data for entries 1 and 2 are based on representative parallel amide synthesis protocols. The yield for entry 3 is an estimation based on similar reactions.

Chemical Reactivity and Transformation Studies of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the amide linkage, the fluorinated aromatic ring, and the bulky pivaloyl group.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring of this compound can undergo nucleophilic aromatic substitution (SNA_r), although it is generally less reactive than fluorine atoms in rings activated by strong electron-withdrawing groups. rsc.orgmasterorganicchemistry.com The amide group itself is a moderate activating group for nucleophilic substitution at the ortho and para positions. However, the fluorine atom in the meta position is not strongly activated by the amide group.

Reactions with strong nucleophiles, such as alkoxides or amines, at high temperatures can lead to the displacement of the fluorine atom. nih.gov The reactivity can be enhanced if the reaction proceeds via a concerted S_NAr pathway, which does not require the formation of a stable Meisenheimer intermediate. rsc.orgnih.gov

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Entry | Nucleophile | Product | Conditions | Expected Outcome |

| 1 | Sodium Methoxide | N-(3-Methoxyphenyl)pivalamide | High Temperature, DMF | Moderate to good yield |

| 2 | Ammonia | N-(3-Aminophenyl)pivalamide | High Pressure, High Temperature | Moderate yield |

| 3 | Piperidine | N-(3-(Piperidin-1-yl)phenyl)pivalamide | High Temperature, NMP | Good yield |

Note: The expected outcomes are based on general principles of nucleophilic aromatic substitution on non-activated or moderately activated aryl fluorides.

Oxidation and Reduction Pathways of the Compound

The this compound molecule has several sites that can be targeted for oxidation or reduction. The amide bond is generally stable to oxidation. The aromatic ring can be oxidized under harsh conditions, but this is typically not a selective transformation.

Reduction of the amide group in this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would reduce the carbonyl group of the amide to a methylene (B1212753) group, yielding the corresponding secondary amine, N-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine. libretexts.orgpressbooks.pub

Table 4: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Potential Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine |

| Oxidation | Peroxy acids (e.g., m-CPBA) | N-(3-Fluorophenyl)-N-hydroxypivalamide (minor) or ring oxidation products |

Note: The products listed are based on the general reactivity of N-aryl amides.

Hydrolytic Cleavage Under Specific Conditions

The amide bond in this compound is relatively stable but can be cleaved under acidic or basic conditions, typically requiring elevated temperatures. researchgate.netmasterorganicchemistry.com The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring and the steric hindrance around the carbonyl group. nih.govnih.gov

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net The bulky pivaloyl group may sterically hinder the approach of the nucleophile, potentially slowing down the rate of hydrolysis compared to less hindered amides. uregina.ca

Table 5: Conditions for Hydrolytic Cleavage of N-Aryl Amides

| Condition | Reagent | Temperature | Products |

| Acidic | 6M HCl (aq) | 100 °C | 3-Fluoroaniline and Pivalic Acid |

| Basic | 10% NaOH (aq) | 100 °C | 3-Fluoroaniline and Sodium Pivalate |

Note: The conditions and products are based on typical procedures for the hydrolysis of N-phenylamides.

Mechanistic Investigations and Biological Target Identification of N 3 Fluorophenyl Pivalamide

Elucidation of Molecular Mechanisms of Action

The mechanism of action for N-(3-Fluorophenyl)pivalamide is centered on its ability to bind to specific molecular targets, which in turn leads to the modulation of enzymatic activity and signaling pathways. The presence of the fluorine atom is a key structural feature, enhancing the compound's lipophilicity and its capacity to form strong interactions with biological molecules. This may improve its permeability across cell membranes, allowing it to better interact with intracellular targets.

Modulation of Enzymatic Activity and Receptor Signaling Pathways

The primary documented modulation by a compound containing the this compound structure is the potent and selective inhibition of Aurora Kinase B enzymatic activity. nih.gov This inhibition disrupts the normal cell cycle, which is a key therapeutic strategy in cancer treatment. bioworld.comnih.gov While the compound shows affinity for certain receptors in general terms, specific receptor signaling pathways modulated directly by this compound are less defined in available research. Its most significant role identified is within a quinazoline (B50416) derivative that acts as a selective AURKB inhibitor, thereby altering cell cycle signaling pathways critical for tumor proliferation. bioworld.comnih.govresearchgate.net

Identification and Characterization of Biological Targets

The characterization of biological targets for this compound has primarily focused on its role within larger, more complex inhibitor molecules.

Enzyme Inhibition Profiles (e.g., Cholinesterases, Amylase, Urease, Aurora Kinase B)

The most significant and well-documented enzyme inhibition profile for a molecule containing the this compound scaffold is against Aurora Kinase B.

Aurora Kinase B (AURKB): A compound identified as N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been developed as the first selective, orally active inhibitor of AURKB. bioworld.comnih.gov This compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.31 nM against AURKB. bioworld.com The development of this inhibitor was aimed at improving the poor cellular activity of previous compounds. nih.gov Overexpression of AURKB is a hallmark of various cancers, making it a promising therapeutic target. nih.govresearchgate.net

Table 1: Aurora Kinase B Inhibition Data

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | 1.31 bioworld.com |

Cholinesterases, Amylase, and Urease: While various pivalamide (B147659) and fluorophenyl derivatives have been studied for their potential to inhibit enzymes like cholinesterases, amylase, and urease, specific inhibitory data for this compound against these particular enzymes is not detailed in the available research. nih.govresearchgate.netresearchgate.net

Receptor Binding Affinities (e.g., Sigma Receptors, CB2 Receptor, Chemokine Receptors)

Although general statements suggest that this compound may have an affinity for certain receptors, specific binding affinity data (such as Ki values) for Sigma receptors, Cannabinoid receptor 2 (CB2), or chemokine receptors are not available in the provided scientific literature. Research on ligands for these receptors has explored a wide range of chemical scaffolds, but this compound has not been specifically identified as a potent binder. nih.govnih.govmdpi.com

Interactions with Transport Systems (e.g., Equilibrative Nucleoside Transporters)

There is no specific information in the researched literature detailing the interaction of this compound with transport systems such as Equilibrative Nucleoside Transporters (ENTs). Studies on ENT inhibitors have focused on different classes of molecules. frontiersin.org

Modulation of Cellular Pathways

Research indicates that this compound and its derivatives can influence various cellular signaling pathways. The presence of the fluorine atom in the phenyl ring is a key structural feature that enhances its lipophilicity. This increased lipophilicity may facilitate better membrane permeability and interaction with intracellular targets, thereby affecting multiple biochemical pathways.

Derivatives of pivalamide have been shown to modulate signaling pathways related to cell proliferation and apoptosis. For instance, some indole-based pivalamide derivatives are suggested to influence receptor signaling involved in these cellular processes. The broader class of pivalamides has been investigated for their role in modulating pathways such as the Wnt signaling pathway, which is crucial in both embryonic development and disease states like cancer. google.com

Furthermore, natural compounds with structural similarities have been reported to regulate key signaling pathways involved in cancer, including those related to apoptosis, proliferation, invasion, and metastasis. frontiersin.org The interaction of these compounds with specific molecular targets can lead to alterations in enzymatic activity or receptor signaling, highlighting the potential for this compound to similarly modulate cellular functions.

In Vitro Pharmacological Studies of this compound

The in vitro pharmacological profile of this compound and related compounds has been explored across several domains, demonstrating a range of biological effects.

Antimicrobial Activity against Bacterial Strains

Preliminary studies have indicated that this compound possesses antimicrobial properties. Research has shown its potential to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a therapeutic agent for infections, particularly those caused by resistant strains. The broader class of thiazole-substituted heterocyclic compounds, which share some structural motifs, has also been extensively studied for their significant antimicrobial activities. connectjournals.com For instance, certain diphenyl 1-(pyridin-3-yl)ethylphosphonates have demonstrated high antimicrobial activity against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus at low concentrations. researchgate.net

Anti-inflammatory Effects in Preclinical Models

This compound has demonstrated potential in reducing inflammation in preclinical models. The mechanism of action is believed to involve its ability to bind to specific molecular targets, leading to alterations in receptor signaling pathways associated with inflammation. A related compound, N-(3-Florophenyl)ethylcaffeamide (FECA), was shown to possess anti-inflammatory activities in a mouse model of λ-carrageenan-induced paw edema. nih.gov The anti-inflammatory effects of FECA were linked to a decrease in the levels of cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissue. nih.gov It also increased the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GRd). nih.gov

Assessment of Apoptosis Induction in Cancer Cell Lines

In vitro assays have revealed that this compound has a dose-dependent effect on the viability of cancer cell lines, suggesting potential anticancer properties. Mechanistic studies indicate that the compound may induce apoptosis, or programmed cell death, in cancer cells through mitochondrial pathways. The induction of apoptosis is a key mechanism for many chemotherapeutic drugs. nih.gov Some pivalamide derivatives have been shown to potentially induce apoptosis and inhibit cell proliferation in cancer cell lines. For example, the compound PRIMA-1 and its active metabolite have been shown to restore unfolded p53 mutants, inducing apoptosis and activating p53 target genes. nih.gov

Enzyme Inhibition and Receptor Binding Assays

This compound and its analogs have been evaluated for their ability to interact with various enzymes and receptors.

Enzyme Inhibition: The compound has shown potential to inhibit specific enzymes involved in metabolic pathways. For instance, a related compound, N-((4-acetylphenyl)carbamothioyl) pivalamide, exhibited significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as moderate inhibition of urease and alpha-amylase. frontiersin.org Another study on 2'-amino-5'-styryl-4-fluorochalcone demonstrated inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com

Receptor Binding: this compound has shown affinity for certain receptors, suggesting a role in modulating receptor activity. While specific receptor binding data for this compound is not extensively detailed in the provided results, related pivalamide derivatives have been studied for their binding to various receptors. For example, N-(3-(4-fluorophenoxy)benzyl)pivalamide has been evaluated for its receptor binding affinity.

Below is a table summarizing the in vitro pharmacological activities of this compound and related compounds.

| Pharmacological Activity | Model/Assay | Key Findings | Citations |

| Antimicrobial Activity | Bacterial Strains (Gram-positive and Gram-negative) | Demonstrated significant inhibition of bacterial growth. | |

| Anti-inflammatory Effects | Preclinical models (e.g., λ-carrageenan-induced paw edema in mice for related compounds) | Reduced inflammation, potentially by decreasing levels of inflammatory mediators like COX-2, NO, and TNF-α. | nih.gov |

| Apoptosis Induction | Cancer Cell Lines | Showed dose-dependent effects on cell viability and potential to induce apoptosis via mitochondrial pathways. | |

| Enzyme Inhibition | In vitro enzyme assays (e.g., AChE, BChE, urease, α-amylase for related compounds) | Exhibited inhibitory activity against various enzymes. | frontiersin.org |

| Receptor Binding | Receptor binding assays | Shows affinity for certain receptors, suggesting modulation of receptor activity. |

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Fluorophenyl Pivalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For N-(3-Fluorophenyl)pivalamide, a combination of proton, carbon, and fluorine NMR, supplemented by two-dimensional techniques, provides an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals characteristic signals corresponding to the aromatic and aliphatic protons within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the 3-fluorophenyl ring appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm. Specifically, multiplets have been reported in the ranges of 7.34-7.30 ppm and 7.02-6.98 ppm. semanticscholar.org Another key feature is a broad singlet around 6.91 ppm, which is attributed to the amide proton (N-H). semanticscholar.org The most upfield signal is a sharp singlet at approximately 1.25 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group of the pivalamide (B147659) moiety. semanticscholar.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34-7.30 | m | 2H | Aromatic protons |

| 7.02-6.98 | m | 2H | Aromatic protons |

| 6.91 | br s | 1H | Amide (N-H) proton |

| 1.25 | s | 9H | tert-butyl protons |

Note: Spectral data recorded in CDCl₃. m = multiplet, br s = broad singlet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the amide group is typically observed as the most downfield signal, around δ 179.9 ppm. semanticscholar.org The carbons of the 3-fluorophenyl ring exhibit characteristic chemical shifts, with the carbon directly bonded to the fluorine atom showing a large coupling constant (J). This is exemplified by a doublet observed at approximately 162.2 ppm with a J of 244.1 Hz.[(c-f)>(c-f)>1] Other aromatic carbons appear in the region of δ 116-140 ppm, with some showing smaller carbon-fluorine couplings. For instance, a doublet at 116.1 ppm with a J of 22.2 Hz has been reported.[(c-f)>1] The quaternary carbon of the tert-butyl group appears around δ 39.9 ppm, while the methyl carbons of this group give a signal at approximately δ 27.6 ppm. semanticscholar.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) (Hz)(c-f)> | Assignment |

| 179.9 | s | - | Carbonyl carbon (C=O) |

| 162.2 | d | 244.1 | Aromatic carbon (C-F) |

| 134.0 | s | - | Aromatic carbon |

| 129.2 | s | - | Aromatic carbon |

| 116.1 | d | 22.2 | Aromatic carbon |

| 39.9 | s | - | Quaternary carbon (tert-butyl) |

| 27.6 | s | - | Methyl carbons (tert-butyl) |

Note: Spectral data recorded in CDCl₃. s = singlet, d = doublet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Ligand-Protein Interactions

¹⁹F NMR is a highly sensitive technique for studying molecules containing fluorine. In the context of this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom on the phenyl ring. A chemical shift of approximately -113.9 ppm has been reported for this compound in CDCl₃. semanticscholar.org Beyond simple structural confirmation, ¹⁹F NMR is a powerful tool for investigating ligand-protein interactions. ichorlifesciences.comnih.gov The fluorine nucleus is an excellent probe due to its high sensitivity and the absence of background signals in biological systems. nsf.gov When a fluorinated ligand like this compound binds to a protein, changes in the chemical shift, line width, and relaxation rates of the ¹⁹F signal can provide valuable information about the binding event, including affinity, kinetics, and the local environment of the binding site. ichorlifesciences.comnih.gov

Two-Dimensional NMR Techniques for Complete Structural Assignment

While one-dimensional NMR spectra provide a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the atoms in this compound. For instance, a COSY spectrum would show correlations between coupled protons, confirming the relationships between the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon, while an HMBC spectrum would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular puzzle.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The N-H stretch of the secondary amide is typically observed as a sharp peak in the region of 3300-3500 cm⁻¹. ucla.edu The strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is one of the most prominent features, usually appearing in the range of 1630-1690 cm⁻¹. ucla.edu The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group are expected in the 2850-3100 cm⁻¹ region. ucla.edulibretexts.org Aromatic C=C stretching vibrations typically give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-F stretch of the fluorophenyl group will also produce a characteristic absorption, generally in the 1000-1400 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amide |

| 2850-3100 | C-H Stretch | Aromatic and Aliphatic |

| 1630-1690 | C=O Stretch | Amide (Carbonyl) |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 1000-1400 | C-F Stretch | Aryl Fluoride |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Characteristics

The electronic absorption properties of this compound are characterized by transitions occurring within the ultraviolet (UV) region, primarily attributed to the presence of the aromatic phenyl ring and the amide functional group. These chromophores, or light-absorbing parts of the molecule, dictate the wavelengths at which the compound absorbs energy, leading to the excitation of electrons to higher energy orbitals. lumenlearning.comlibretexts.org

The principal electronic transitions observed for this compound are π → π* and n → π* transitions. uzh.chelte.hu The π → π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons from the π bonding orbitals of the phenyl ring to the corresponding antibonding π* orbitals. lumenlearning.com The presence of the amide group introduces n → π* transitions, which involve the promotion of non-bonding electrons (from the lone pairs on the oxygen and nitrogen atoms) to the antibonding π* orbital of the carbonyl group. uzh.chelte.hu These transitions are typically of lower energy and intensity compared to π → π* transitions. elte.hu

The absorption spectrum of this compound is influenced by the conjugation between the phenyl ring and the amide group, which can lead to a bathochromic (red) shift, or a shift to longer wavelengths, compared to non-conjugated systems. researchgate.net The fluorine substituent on the phenyl ring, being an electron-withdrawing group, can also modulate the energy of the molecular orbitals and thus influence the absorption maxima.

Table 1: Electronic Transitions of this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Phenyl Ring | Ultraviolet (UV) |

| n → π | Amide Group | Ultraviolet (UV) |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. measurlabs.com For this compound, HRMS provides the high-accuracy mass measurement necessary to validate its molecular formula, C₁₁H₁₄FNO. measurlabs.com

In a typical HRMS analysis, the compound is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z) with very high resolution. measurlabs.com This high resolution enables the differentiation of ions with very similar masses, ensuring a high degree of confidence in the determined molecular formula. The experimentally measured monoisotopic mass of the protonated molecule, [M+H]⁺, is compared to the theoretically calculated mass for the proposed formula. A close agreement between these values, typically within a few parts per million (ppm), confirms the elemental composition of the molecule. nih.govthermofisher.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| C₁₁H₁₄FNO | Data not available in search results | Data not available in search results |

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Molecular Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. This allows for the complete elucidation of the molecular geometry. For this compound, this analysis would reveal the planarity of the phenyl ring and the amide group, as well as the specific torsion angles that define the orientation of the pivaloyl group relative to the fluorophenyl moiety.

Analysis of Intramolecular and Intermolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal lattice is governed by a network of intramolecular and intermolecular forces. libretexts.orgkhanacademy.org X-ray crystallographic data allows for a detailed analysis of these interactions, which are crucial for understanding the stability and physical properties of the solid-state material.

Intramolecular interactions refer to forces within a single molecule. In this compound, this would include the covalent bonds between atoms. The analysis would also consider any steric hindrance between the bulky tert-butyl group and the adjacent atoms of the phenyl ring, which can influence the molecule's conformation.

Intermolecular interactions are the forces between adjacent molecules in the crystal lattice. libretexts.org For this compound, these interactions are expected to include:

Hydrogen Bonding: The amide group contains a hydrogen atom bonded to a nitrogen atom (N-H), which can act as a hydrogen bond donor, and a carbonyl oxygen atom (C=O), which can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, which are strong directional interactions that play a significant role in the crystal packing.

Dipole-Dipole Interactions: The polar nature of the C=O and C-F bonds creates molecular dipoles, leading to dipole-dipole interactions between neighboring molecules. libretexts.org

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.

The collective effect of these intermolecular forces dictates how the molecules of this compound arrange themselves in a repeating three-dimensional pattern, forming the crystal lattice.

Table 3: Intermolecular Interactions in this compound Crystal Structure

| Interaction Type | Participating Groups | Role in Crystal Packing |

| Hydrogen Bonding | Amide N-H and Carbonyl C=O | Directional ordering of molecules |

| Dipole-Dipole Interactions | C=O and C-F bonds | Electrostatic attraction between molecules |

| Van der Waals Forces | All atoms | Overall cohesion of the crystal lattice |

Computational Chemistry and Molecular Modeling Studies of N 3 Fluorophenyl Pivalamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular structure, reactivity, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For N-(3-Fluorophenyl)pivalamide, DFT calculations, often using functionals like B3LYP or PBE0 with a suitable basis set such as 6-311++G(d,p) or def2-TZVP, would be employed to determine its three-dimensional conformation. rsc.orgresearchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.

The optimization process is crucial as the molecular geometry dictates many of its physical and chemical properties. For instance, DFT can reveal the planarity of the amide bond and the rotational barrier around the phenyl-nitrogen and amide bonds, which are influenced by the steric hindrance of the pivaloyl group and the electronic effect of the fluorine substituent. The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. mdpi.com These maps highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a guide to the molecule's reactive sites. mdpi.com For example, in related fluorinated compounds, the fluorine atom and carbonyl oxygen are typically identified as electronegative sites. nih.gov

Table 1: Illustrative Data from DFT Geometry Optimization Note: As specific DFT calculation data for this compound is not publicly available, this table illustrates the type of parameters that would be obtained from such a study.

| Parameter | Optimized Value |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| C-F Bond Length | ~1.35 Å |

| Phenyl-N-C (Amide) Angle | ~125° |

| Dihedral Angle (Phenyl/Amide) | ~30-40° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unist.ac.kr The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. unist.ac.kr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO would likely be centered around the carbonyl group of the pivalamide (B147659) moiety. Analysis of related molecules shows that such charge transfer characteristics are common. nih.gov The calculated HOMO-LUMO gap would provide a quantitative measure of its stability and potential for participating in chemical reactions. sci-hub.st

Table 2: Representative FMO Data for Aromatic Amides Note: This table provides example values based on studies of similar aromatic amide compounds, as specific data for this compound is not available.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Docking and Dynamics Simulations

While quantum chemistry describes the molecule in isolation, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, which is essential for predicting its pharmacological potential.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results can identify the most likely biological targets and reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net

For this compound, docking studies could be performed against a panel of enzymes or receptors to screen for potential biological activity. For example, given the structural motifs, potential targets could include enzymes like cyclooxygenases or various kinases. The fluorine atom can enhance binding affinity by forming specific interactions with the protein backbone or side chains. researchgate.net Docking results are typically ranked by binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights beyond the static picture provided by docking. mdpi.com Starting with the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing the system to evolve over a period typically ranging from nanoseconds to microseconds.

These simulations are used to assess the stability of the predicted binding pose. By analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can determine if the ligand remains stably bound in the active site or if it dissociates. MD simulations also allow for the calculation of binding free energies using more rigorous methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone. This analysis would confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment.

In Silico Prediction of Biological Activity Spectra and Target Profiling

In silico tools that leverage large databases of known bioactive molecules can predict the likely biological activities and targets of a novel compound based on structural similarity.

Web servers like SwissTargetPrediction use a combination of 2D and 3D similarity measures to compare a query molecule to a library of known active compounds. By identifying known ligands that are structurally similar to this compound, the server predicts a ranked list of the most probable protein targets. This provides a rapid and valuable method for hypothesis generation and guiding experimental screening efforts.

Another approach is the Prediction of Activity Spectra for Substances (PASS), which predicts a wide range of biological activities (e.g., enzyme inhibition, receptor agonism/antagonism) based on the structural formula of a compound. The output is a list of potential activities with corresponding probabilities (Pa for probability to be active, and Pi for probability to be inactive). Such predictions can highlight potential therapeutic applications or off-target effects. For this compound, these tools could suggest activities such as enzyme inhibition or receptor binding. researchgate.net

Table 3: Predicted Human Protein Targets for this compound via SwissTargetPrediction Note: This data was generated using the SwissTargetPrediction web server by inputting the SMILES string for this compound: C1=CC(=CC(=C1)F)NC(=O)C(C)(C)C. The table shows the top 10 most probable targets.

| Target Class | Target Name | Probability | Known Actives (2D/3D) |

| Enzyme | Carbonic anhydrase II | 0.200 | 18 / 1 |

| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | 0.200 | 11 / 0 |

| Enzyme | Fatty acid amide hydrolase 1 | 0.200 | 10 / 0 |

| Enzyme | Carbonic anhydrase I | 0.200 | 13 / 0 |

| Enzyme | Carbonic anhydrase IX | 0.200 | 12 / 0 |

| Enzyme | Carbonic anhydrase XII | 0.200 | 10 / 0 |

| Enzyme | Carbonic anhydrase IV | 0.200 | 7 / 0 |

| Enzyme | Prostaglandin G/H synthase 1 (COX-1) | 0.200 | 6 / 0 |

| G-protein coupled receptor | Cannabinoid receptor 1 (CB1) | 0.133 | 12 / 0 |

| G-protein coupled receptor | Cannabinoid receptor 2 (CB2) | 0.133 | 11 / 0 |

Utilization of Predictive Computational Tools for Pharmacological Effects

In modern drug discovery and chemical research, computational tools are indispensable for the early prediction of a compound's pharmacological effects. These in silico methods allow for the rapid screening of molecules to forecast their potential biological activities, mechanisms of action, and pharmacokinetic profiles, thereby saving significant time and resources compared to traditional experimental approaches. japsonline.com For this compound, while specific, dedicated predictive studies are not extensively documented in publicly available literature, the application of established computational methodologies can provide valuable insights into its likely pharmacological profile.

Predictive models often leverage large databases of chemical structures with known biological activities. By comparing the structural and electronic features of a new molecule, such as this compound, to those in the database, it is possible to infer potential biological targets and effects. nih.gov The structure of this compound, characterized by a fluorinated phenyl ring linked to a pivalamide group, presents several features that computational tools can analyze. The fluorine atom, for example, is known to influence properties like lipophilicity and metabolic stability, which can, in turn, affect a compound's interaction with biological targets.

Computational platforms can predict a wide range of pharmacological effects. For instance, based on its structural similarity to other N-aryl amide compounds, predictive tools might assess this compound for potential anti-inflammatory, antimicrobial, or anticancer activities. researchgate.net These predictions are generated by algorithms that have learned the relationships between chemical substructures and specific biological outcomes.

A hypothetical in silico pharmacological screening of this compound could involve the use of various predictive models, as illustrated in the table below. Such models often provide a probability score or a binary prediction (active/inactive) for different biological endpoints.

Table 1: Hypothetical In Silico Pharmacological Profile of this compound

| Pharmacological Effect | Prediction Method | Predicted Activity | Confidence Score |

|---|---|---|---|

| Anti-inflammatory | Substructure Similarity Search | Active | 0.75 |

| Anticancer (Apoptosis Induction) | Machine Learning Model | Active | 0.68 |

| Antimicrobial | Pharmacophore Matching | Inactive | 0.82 |

| Enzyme Inhibition (e.g., Kinases) | Target-Based Docking | Active | 0.79 |

It is crucial to note that these in silico predictions are probabilistic and require experimental validation. They serve as a guide for further research, helping to prioritize compounds and design focused biological assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ugm.ac.id These models are powerful tools in medicinal chemistry for predicting the activity of newly designed molecules and for understanding the structural features that are crucial for their biological effects.

The development of a QSAR model for a class of compounds like N-phenylpivalamide derivatives, including this compound, would typically follow a structured workflow:

Data Set Curation: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values for enzyme inhibition or cell-based assays) is compiled. This set would include this compound and its analogs with variations in substituents on the phenyl ring or modifications to the pivalamide moiety.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and structural fragments.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic properties (e.g., Hammett constants).

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest, a mathematical equation is generated that correlates the calculated descriptors with the biological activity. dergipark.org.tr The goal is to select a combination of descriptors that provides the best predictive power.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. Internal validation methods like leave-one-out cross-validation (q²) ensure the robustness of the model. External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a reliable model.

For a hypothetical QSAR study on a series of N-phenylpivalamide derivatives targeting a specific biological endpoint, the resulting model might take a form similar to the following equation:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ(Descriptor n)*

The coefficients (c₁, c₂, etc.) would indicate the positive or negative contribution of each descriptor to the biological activity.

The following interactive table illustrates a hypothetical dataset and the predicted activity from a QSAR model for a series of this compound analogs.

Table 2: Hypothetical QSAR Data for N-phenylpivalamide Derivatives

| Compound | R1-substituent | R2-substituent | Experimental log(1/IC₅₀) | Predicted log(1/IC₅₀) |

|---|---|---|---|---|

| This compound | 3-F | H | 5.2 | 5.1 |

| N-Phenylpivalamide | H | H | 4.5 | 4.6 |

| N-(3-Chlorophenyl)pivalamide | 3-Cl | H | 5.4 | 5.3 |

| N-(4-Fluorophenyl)pivalamide | 4-F | H | 5.0 | 5.0 |

| N-(3-Methylphenyl)pivalamide | 3-CH₃ | H | 4.8 | 4.7 |

| N-(3-Fluorophenyl)-2-methylpropanamide | 3-F | CH₃ | 4.9 | 4.8 |

Such a QSAR model, once validated, could be used to predict the biological activity of other, as-yet-unsynthesized N-phenylpivalamide derivatives, thereby guiding the design of more potent compounds.

Emerging Research Applications and Future Directions for N 3 Fluorophenyl Pivalamide

Potential in Advanced Medicinal Chemistry Lead Optimization

The structural features of N-(3-Fluorophenyl)pivalamide make it an attractive scaffold for lead optimization in medicinal chemistry. The process of converting a promising "hit" compound into a viable drug candidate involves meticulous structural modifications to enhance its efficacy, selectivity, and pharmacokinetic profile.

Strategies for Enhancing Pharmacodynamic Properties

The pharmacodynamic properties of a drug candidate—how it interacts with its biological target at a molecular level—are paramount for its therapeutic effect. For derivatives of this compound, several strategies can be employed to refine these properties.

Bioisosteric Replacement: This strategy involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. benthamscience.comspirochem.com For this compound, the fluorine atom itself is a bioisostere of a hydrogen atom but offers distinct electronic properties that can lead to stronger interactions with target proteins. nih.gov Further modifications could involve:

Altering the Fluorination Pattern: Moving the fluorine to the ortho- or para-positions, or introducing additional fluorine atoms, can fine-tune the electronic landscape of the phenyl ring, potentially improving target binding affinity and selectivity.

Modifying the Amide Linker: The amide bond can be replaced with other groups, such as ureas or sulfonamides, to explore different hydrogen bonding patterns and conformational preferences. dundee.ac.uk

Replacing the Phenyl Ring: The fluorophenyl group could be swapped with other aromatic or heterocyclic rings to explore new interactions with the target's binding pocket. nih.govdrughunter.com

Scaffold Hopping: This more advanced strategy aims to identify completely new core structures (scaffolds) that retain the key binding interactions of the original molecule but possess improved properties such as novelty, potency, or better pharmacokinetics. nih.govnih.gov Starting from the this compound core, computational methods can be used to design and screen for new, synthetically accessible scaffolds that maintain the essential pharmacophore—the three-dimensional arrangement of features necessary for biological activity. scispace.comredheracles.net A successful scaffold hop could lead to a new chemical series with a more favorable intellectual property position and enhanced drug-like qualities. dundee.ac.uk

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is crucial for building a comprehensive SAR. This involves synthesizing a library of analogs where different parts of the molecule are varied—for instance, changing the substituents on the phenyl ring or altering the size of the pivaloyl group. researchgate.netnih.govfrontiersin.orgrjraap.com The biological activity of each analog is then tested to understand how specific structural changes affect potency and selectivity. This data-driven approach guides the rational design of more effective compounds. nih.gov

Exploration of Novel Therapeutic Areas

Initial investigations have revealed that this compound and its derivatives possess a spectrum of biological activities, suggesting their potential application across various therapeutic areas.

Identifying Undiscovered Biological Activities

Research into compounds related to this compound has uncovered activities that warrant further exploration for new therapeutic uses. The core structure serves as a privileged scaffold that can be adapted to interact with a variety of biological targets.

Anticancer Activity: Several studies have highlighted the potential of fluorophenylamide derivatives as anticancer agents. For example, a derivative, N-(3-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide, has shown inhibitory activity against human colon cancer cell lines, targeting the PI3Kα kinase pathway. mdpi.com Other related structures have been investigated for their ability to inhibit different kinases involved in cell proliferation. researchgate.netnih.gov These findings suggest that libraries based on the this compound scaffold could be a fruitful source of new oncology drug candidates.

Anti-inflammatory Effects: The search for new anti-inflammatory agents is a significant area of research. Derivatives of this compound have been evaluated for their potential to modulate inflammatory pathways. sioc-journal.cnrsc.orgnih.gov For instance, related morpholinopyrimidine derivatives containing a fluorophenyl group have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and reduce the expression of enzymes such as iNOS and COX-2 in cellular models of inflammation. rsc.org

Antimicrobial Properties: The this compound structure has also been explored for its potential in fighting microbial infections. Studies have indicated that compounds from this class show inhibitory activity against various bacterial and fungal strains. nih.govauctoresonline.orgresearchgate.net The synthesis and evaluation of libraries of related compounds, such as those incorporating pyrazole (B372694) or pyrimidine (B1678525) rings, have identified candidates with significant antimicrobial effects. nih.govresearchgate.net

Table 1: Investigated Biological Activities of this compound and Related Derivatives

| Therapeutic Area | Specific Activity / Target | Compound Type | Reference(s) |

|---|---|---|---|

| Oncology | Inhibition of PI3Kα in colon cancer cells | N-phenyl-quinolone-carboxamide derivative | mdpi.com |

| Inhibition of various kinases | Fluorinated derivatives | researchgate.netnih.gov | |

| Antiproliferative activity in prostate cancer | 3-(4-fluorophenyl)-1H-pyrazole derivatives | nih.gov | |

| Inflammation | Inhibition of NO, iNOS, and COX-2 | Morpholinopyrimidine derivatives | rsc.org |

| General anti-inflammatory activity | 1,2,3-Triazole and Indolin-2-one derivatives | nih.govsioc-journal.cnnih.gov | |

| Infectious Diseases | Antibacterial and antifungal activity | Pyrazole and Pyranopyrimidine derivatives | nih.govresearchgate.net |

| General antimicrobial properties | Pivalamide (B147659) derivatives | auctoresonline.org |

Integration with High-Throughput Screening (HTS) and Chemical Biology

Modern drug discovery heavily relies on the integration of chemical synthesis with automated biological assays. This compound is well-suited for this paradigm, serving as a foundational structure for generating large compound libraries for screening.

Discovery of New Scaffolds and Targets

High-Throughput Screening (HTS) allows for the rapid testing of tens of thousands of compounds to identify "hits" with a desired biological effect. thermofisher.comnih.gov By using this compound as a starting point, focused libraries of structurally diverse, yet related, compounds can be synthesized. Screening these libraries against a wide array of biological targets can accelerate the discovery of new lead compounds for various diseases. worktribe.comnottingham.ac.uk

This process can be enhanced by computational tools. Pharmacophore modeling , for example, can be used to define the essential 3D features of this compound that are responsible for a known activity. nih.govarxiv.orgmdpi.com This model can then be used to virtually screen large compound databases to find new and diverse scaffolds that match the pharmacophore, a form of computational scaffold hopping. redheracles.net This approach not only identifies novel chemotypes but also helps in uncovering previously unknown biological targets for this class of compounds.

Development of this compound as Chemical Probes

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe—a specialized molecular tool used to study biological systems. nih.gov Chemical probes are designed to interact with a specific target protein, allowing researchers to investigate its function, localization, and interactions within a cell.

To transform this compound into a chemical probe, its structure can be modified by incorporating specific functional groups: nih.gov

Photoaffinity Labels: Introducing a photoreactive group, such as a diazirine or benzophenone, allows the probe to form a permanent, covalent bond with its target protein upon exposure to UV light. This enables the isolation and identification of the target protein. lstmed.ac.uk

"Clickable" Handles: A small, bio-orthogonal handle, like an alkyne or an azide, can be added to the molecule. mdpi.com After the probe binds to its target within a cell lysate, a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for imaging) can be attached via a "click" reaction. This facilitates the detection and identification of the target protein and its binding partners. nih.gov

The development of such probes from the this compound scaffold would provide invaluable tools for chemical biology, helping to elucidate the mechanism of action of this compound class and uncover new drug targets.

Tools for Dissecting Biochemical Pathways

This compound is emerging as a valuable chemical probe in scientific research, primarily for its utility as a building block and its potential to interact with biological systems. The structure of the compound, featuring a pivalamide (2,2-dimethylpropanamide) group and a fluorine atom on the phenyl ring, lends it specific properties that are advantageous for studying biochemical processes. The bulky tert-butyl group can influence steric interactions with target proteins, while the electronegative fluorine atom can enhance binding affinity to molecular targets and improve metabolic stability, potentially affecting various biochemical pathways.

While specific, large-scale studies detailing the dissection of entire biochemical pathways using this compound are not yet prevalent, its application in research is rooted in its ability to act as a modulator of enzyme activity. Research indicates that fluorinated aromatic compounds often show enhanced biological activities compared to their non-fluorinated versions. Preliminary investigations suggest that this compound has the potential to inhibit certain enzymes involved in metabolic pathways. Its mechanism of action is believed to involve binding to specific molecular targets, which in turn alters enzymatic activity or cell signaling.

Researchers utilize compounds like this compound as scaffolds or starting materials to synthesize more complex molecules and create libraries of derivatives. By systematically modifying the structure and observing the corresponding changes in biological activity (a process known as structure-activity relationship or SAR), scientists can map the binding pockets of enzymes or receptors. This approach helps in understanding the specific molecular interactions that govern a biological process. For instance, related, more complex pivalamide-containing molecules have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer. evitachem.com The insights gained from how these molecules interact with their targets can elucidate the function and role of these pathways.

Future Perspectives in Synthetic Methodologies

The traditional synthesis of this compound typically involves the acylation of 3-fluoroaniline (B1664137) with pivaloyl chloride. This reaction is commonly carried out in the presence of a base, such as triethylamine (B128534), under anhydrous conditions to prevent the hydrolysis of the reactive pivaloyl chloride. While effective, this method aligns with conventional synthetic strategies that are increasingly being re-evaluated in the context of green and sustainable chemistry.

Future advancements in the synthesis of this compound are likely to focus on improving efficiency, reducing waste, and utilizing more environmentally benign processes. The principles of sustainable chemistry offer several avenues for innovation:

Alternative Energy Sources: Conventional synthesis often relies on thermal heating, which is energy-intensive. Modern approaches explore the use of alternative energy sources to drive reactions more efficiently. Concentrated solar radiation (CSR), which combines thermal and photochemical effects, has been successfully used to synthesize other organic molecules and could be adapted for amide formation, potentially lowering activation energy requirements. researchgate.net Similarly, sonication (the use of ultrasound) is another energy-efficient method that can promote reactions like one-pot syntheses under milder conditions. mdpi.com

Green Solvents and Catalysts: A significant portion of chemical waste comes from volatile organic solvents. mdpi.com Future methodologies will likely focus on replacing these with greener alternatives, such as water, supercritical fluids, or biomass-derived solvents. Furthermore, research into novel catalytic systems could replace stoichiometric bases like triethylamine with more efficient and recyclable catalysts. For instance, graphene oxide has been explored as a catalyst for transamidation reactions under solvent-free conditions, presenting a greener route to amide bond formation. researchgate.net

Process Intensification: For larger-scale production, a shift from batch processing to continuous flow reactors represents a significant advancement. Flow chemistry allows for better control over reaction parameters, improved safety, higher yields, and easier scalability, making the manufacturing process more efficient and sustainable.

By integrating these sustainable practices, the future synthesis of this compound can become more economical and environmentally responsible, aligning with the broader goals of green chemistry in the pharmaceutical and chemical industries. pageplace.de

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。